N-Desethylatevirdine

Description

N-Desethylatevirdine is a postulated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine. The compound likely arises from the N-deethylation of Delavirdine, a common metabolic modification observed in xenobiotics. Such metabolites are critical for understanding drug clearance, toxicity, and efficacy. For example, 6’-Hydroxy N-Desisopropyl Delavirdine, another Delavirdine metabolite documented in , undergoes desisopropylation and hydroxylation, highlighting the diversity of metabolic pathways for this parent drug .

Properties

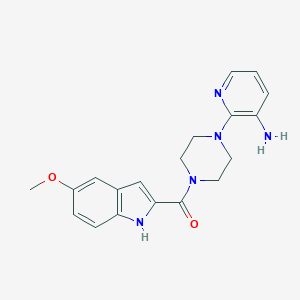

IUPAC Name |

[4-(3-aminopyridin-2-yl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-26-14-4-5-16-13(11-14)12-17(22-16)19(25)24-9-7-23(8-10-24)18-15(20)3-2-6-21-18/h2-6,11-12,22H,7-10,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZONHYLJPPDDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166869 | |

| Record name | N-Desethylatevirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160360-41-8 | |

| Record name | N-Desethylatevirdine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160360418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desethylatevirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

6’-Hydroxy N-Desisopropyl Delavirdine

Structural and Chemical Properties :

- Molecular Formula : C₁₉H₂₂N₆O₄S

- Molecular Weight : 430.48 g/mol

- Modifications : Desisopropylation (removal of an isopropyl group) and hydroxylation at the 6’ position.

Functional Relevance: Unlike N-Desethylatevirdine, which involves N-deethylation, this metabolite demonstrates how minor structural changes (e.g., hydroxylation) can alter pharmacokinetic properties such as solubility and half-life. Both metabolites, however, underscore the importance of hepatic cytochrome P450 enzymes in Delavirdine metabolism .

N-Desethyl Isotonitazene

Structural and Chemical Properties :

- Parent Drug : Isotonitazene (a synthetic opioid).

- Analytical Methods: Identified using GC-MS and LC-QTOF-MS, as noted in . These techniques enable precise differentiation between parent drugs and metabolites based on mass fragmentation patterns.

Functional Relevance :

Although N-Desethyl Isotonitazene and N-Desethylatevirdine share the N-deethylation modification, their parent drugs belong to distinct therapeutic classes (opioid vs. antiviral). This divergence results in differing toxicological profiles and regulatory considerations. For instance, N-Desethyl Isotonitazene’s identification in forensic toxicology () contrasts with N-Desethylatevirdine’s role in antiviral therapy monitoring .

Comparative Data Table

| Compound | Parent Drug | Metabolic Modification | Molecular Formula | Molecular Weight (g/mol) | Key Analytical Methods |

|---|---|---|---|---|---|

| N-Desethylatevirdine* | Delavirdine | N-Deethylation | (Inferred) | (Inferred) | LC-MS, GC-MS (hypothesized) |

| 6’-Hydroxy N-Desisopropyl Delavirdine | Delavirdine | Desisopropylation + Hydroxylation | C₁₉H₂₂N₆O₄S | 430.48 | LC-MS, NMR (typical) |

| N-Desethyl Isotonitazene | Isotonitazene | N-Deethylation | Not provided | Not provided | GC-MS, LC-QTOF-MS |

*Structural details for N-Desethylatevirdine are extrapolated from naming conventions and metabolic pathways.

Research Findings and Implications

- Analytical Challenges : Both N-Desethyl Isotonitazene and Delavirdine metabolites require advanced mass spectrometry for unambiguous identification, as emphasized in and . For instance, LC-QTOF-MS provides high-resolution data critical for differentiating isomers and low-abundance metabolites .

- In contrast, N-Desethyl Isotonitazene’s role in opioid overdose cases highlights the forensic relevance of metabolite analysis .

- Contradictions and Gaps : Direct structural data for N-Desethylatevirdine are absent in the evidence, necessitating caution in extrapolating properties from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.